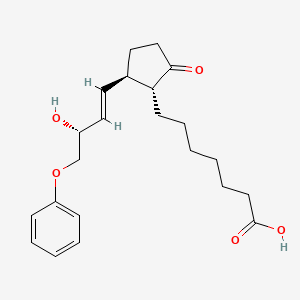
Dpt-prostaglandin E1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The preparation of MB-28767 involves synthetic organic chemistry techniques. The compound is synthesized through a series of reactions that include the formation of key intermediates and their subsequent transformation into the final product. The specific synthetic routes and reaction conditions are proprietary and often involve multiple steps, including protection and deprotection of functional groups, as well as purification processes . Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
MB-28767 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles.
Scientific Research Applications
MB-28767 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study receptor-ligand interactions and to develop new synthetic methodologies.
Biology: Investigated for its role in modulating biological pathways through its interaction with prostaglandin E2 receptors.
Medicine: Explored for potential therapeutic applications, particularly in the treatment of conditions related to inflammation and pain.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control processes
Mechanism of Action
MB-28767 exerts its effects by acting as an agonist of the prostaglandin E2 receptor. It binds to the receptor and activates it, leading to a cascade of intracellular signaling events. These events involve the activation of G-proteins and subsequent modulation of downstream effectors, such as adenylate cyclase and phospholipase C. The molecular targets and pathways involved include the EP3 receptor subtype, which plays a role in various physiological processes, including inflammation and pain perception .
Comparison with Similar Compounds
MB-28767 is unique in its high affinity and selectivity for the prostaglandin E2 receptor, particularly the EP3 subtype. Similar compounds include other prostaglandin receptor agonists, such as:
- Prostaglandin E1
- Prostaglandin E2
- Prostaglandin F2α These compounds share structural similarities but differ in their receptor selectivity and biological activity. MB-28767’s specificity for the EP3 receptor makes it a valuable tool for studying receptor-ligand interactions and developing targeted therapies .
Properties
CAS No. |
80558-61-8 |
|---|---|
Molecular Formula |
C22H30O5 |
Molecular Weight |
374.5 g/mol |
IUPAC Name |
7-[(1R,2R)-2-[(E,3R)-3-hydroxy-4-phenoxybut-1-enyl]-5-oxocyclopentyl]heptanoic acid |
InChI |
InChI=1S/C22H30O5/c23-18(16-27-19-8-4-3-5-9-19)14-12-17-13-15-21(24)20(17)10-6-1-2-7-11-22(25)26/h3-5,8-9,12,14,17-18,20,23H,1-2,6-7,10-11,13,15-16H2,(H,25,26)/b14-12+/t17-,18+,20+/m0/s1 |
InChI Key |
NZGFSDWJUZOAAX-KAVAACISSA-N |
SMILES |
C1CC(=O)C(C1C=CC(COC2=CC=CC=C2)O)CCCCCCC(=O)O |
Isomeric SMILES |
C1CC(=O)[C@@H]([C@H]1/C=C/[C@H](COC2=CC=CC=C2)O)CCCCCCC(=O)O |
Canonical SMILES |
C1CC(=O)C(C1C=CC(COC2=CC=CC=C2)O)CCCCCCC(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
11-deoxy-16-phenoxy-17,18,19,20-tetranor-PGE1 11-deoxy-16-phenoxy-17,18,19,20-tetranorprostaglandin E1 DPT-prostaglandin E1 M and B 28,767 M and B 28767 M and B-28767 M and B28767 MB-28767 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















